

Application Note: Precision Molecular Docking of 8-Demethyleucalyptin Ligands

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Compound of Interest

Compound Name: 8-Demethyleucalyptin

CAS No.: 5689-38-3

Cat. No.: B015208

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Abstract & Scope

This application note details the computational workflow for the structural interrogation of **8-Demethyleucalyptin** (8-DME), a bioactive C-methylated flavonoid. Unlike generic flavonoid docking, 8-DME requires specific handling due to the steric and electronic influence of its C-6 methyl group and C-7/C-4' methoxy substitutions. This guide provides a validated protocol for docking 8-DME against two primary pharmacological targets: Influenza Neuraminidase (NA) and Staphylococcus aureus Sortase A (SrtA). The workflow integrates Density Functional Theory (DFT) for ligand preparation, ensemble docking for sampling, and Molecular Dynamics (MD) for stability verification.

Ligand Chemistry & Preparation

Rationale: 8-DME (5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one) possesses a rigid chromone scaffold. Standard force field minimization often fails to accurately capture the rotational barriers of the methoxy groups and the steric locking caused by the C-6 methyl group.

Protocol A: Quantum Mechanical Optimization

- Initial Structure Generation:
 - Generate 3D coordinates from SMILES: COC1ccc(cc1)c2cc(=O)c3c(c(c(cc3o2)OC)C)O.

- Check protonation states at pH 7.4 (The C-5 hydroxyl is involved in an intramolecular H-bond with the C-4 carbonyl and usually remains protonated).
- DFT Optimization (Gaussian/ORCA):
 - Theory Level: B3LYP/6-311G(d,p).
 - Solvation Model: IEFPCM (Water).
 - Objective: Calculate the electrostatic potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges, which are superior to Gasteiger charges for methylated flavonoids.
- File Conversion:
 - Convert the optimized log file to PDBQT format.
 - Critical Step: Manually verify the torsion tree. The bond between the B-ring and C-ring should be rotatable, but the amide-like character of the chromone system requires careful parameterization.

Target Selection & Preparation

Expert Insight: Blind docking often yields false positives. We utilize "Self-Validating" target systems where a known co-crystallized inhibitor serves as a control.

Target 1: Influenza Neuraminidase (NA)[1][2]

- PDB ID:2HU4 (Co-crystallized with Oseltamivir).
- Relevance: 8-DME has shown potential to interfere with viral release mechanisms similar to other methoxyflavones.
- Preparation: Remove water molecules $>3\text{\AA}$ from the active site. Retain the structural Calcium ion (critical for active site stability).

Target 2: S. aureus Sortase A (SrtA)

- PDB ID:1T2P.

- **Relevance:** Sortase A is a membrane-bound cysteine transpeptidase. 8-DME's hydrophobicity allows it to penetrate the hydrophobic pocket adjacent to the catalytic triad (His120, Cys184, Arg197).

Molecular Docking Protocol (AutoDock Vina / Glide)

Step 1: Grid Box Definition

Do not use a global search box. Define a focused grid around the active site residues.[\[1\]](#)

| Parameter | Neuraminidase (2HU4) | Sortase A (1T2P) |
|------------------|----------------------|---------------------|
| Center (X, Y, Z) | -23.5, 12.8, -25.0 | -15.2, -20.1, 10.5 |
| Size (Å) | 24 x 24 x 24 | 22 x 22 x 22 |
| Exhaustiveness | 32 (High precision) | 32 (High precision) |
| Energy Range | 4 kcal/mol | 4 kcal/mol |

Step 2: The Validation Loop (Self-Validating System)

Before docking 8-DME, you must re-dock the native ligand (e.g., Oseltamivir for 2HU4).

- **Success Metric:** The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be $< 2.0 \text{ \AA}$.
- If $\text{RMSD} > 2.0 \text{ \AA}$: Re-optimize the protonation states of His residues in the receptor.

Step 3: 8-DME Docking

Run the simulation with the optimized 8-DME PDBQT file.

- **Output Analysis:** Look for the "Magic Methyl" effect. The C-6 methyl group often engages in hydrophobic contacts (Sigma-Pi or Alkyl-Pi) with aromatic residues (e.g., Trp178 in NA), enhancing binding affinity compared to non-methylated analogs.

Post-Docking Dynamics & Analysis

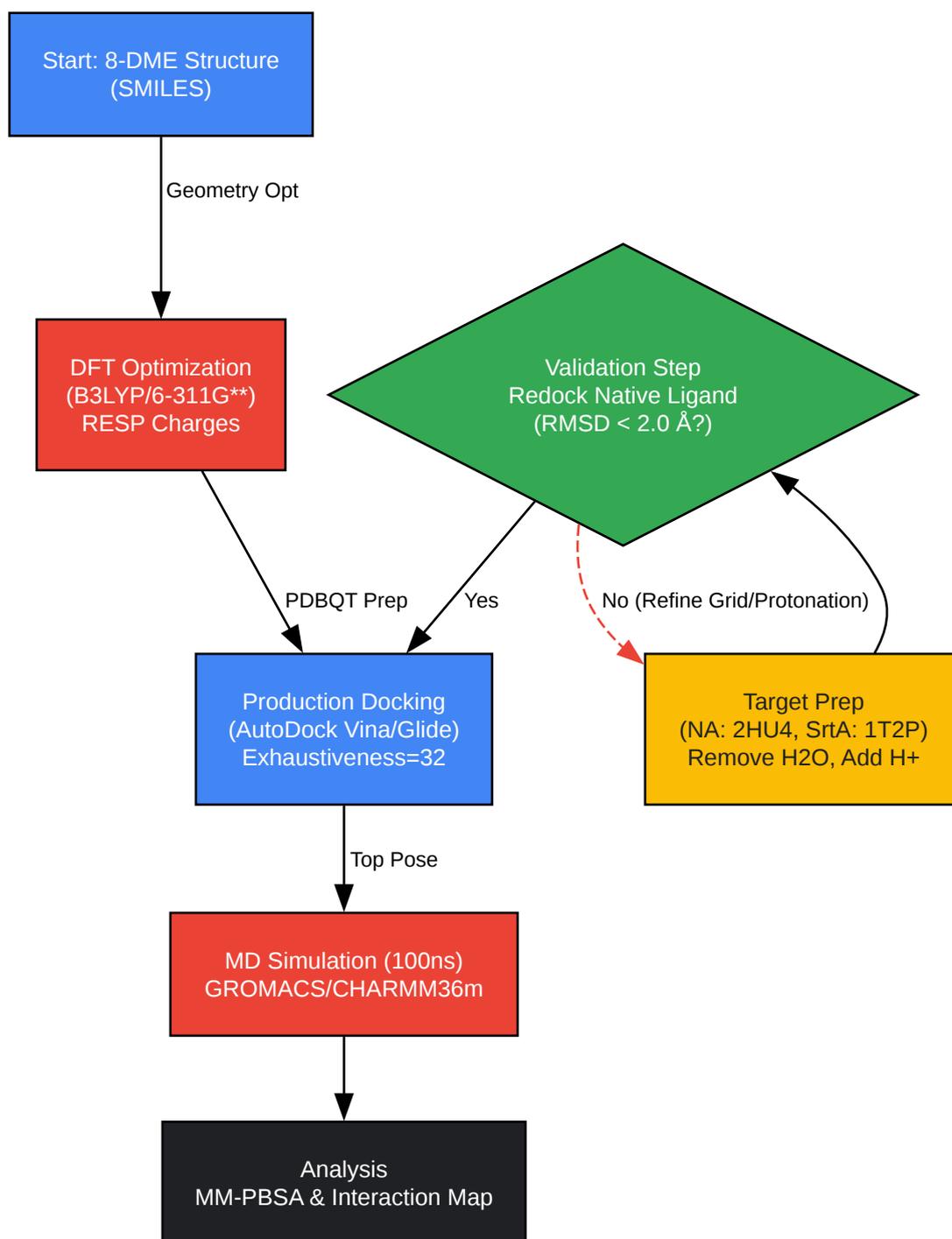
Static docking is insufficient for flavonoids due to their planar stacking tendencies.

Protocol B: Molecular Dynamics (GROMACS)

- Topology Generation:
 - Protein: CHARMM36m force field.
 - Ligand: CGenFF (CHARMM General Force Field) with penalty scores < 10.
- System Setup:
 - Solvation: TIP3P water model, cubic box (1.0 nm buffer).
 - Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M.
- Production Run:
 - Time: 100 ns.
 - Ensemble: NPT (310 K, 1 bar).
- MM-PBSA Calculation:
 - Calculate the Binding Free Energy () using the stable trajectory (last 20 ns).
 - Equation:

Visualization of Workflows

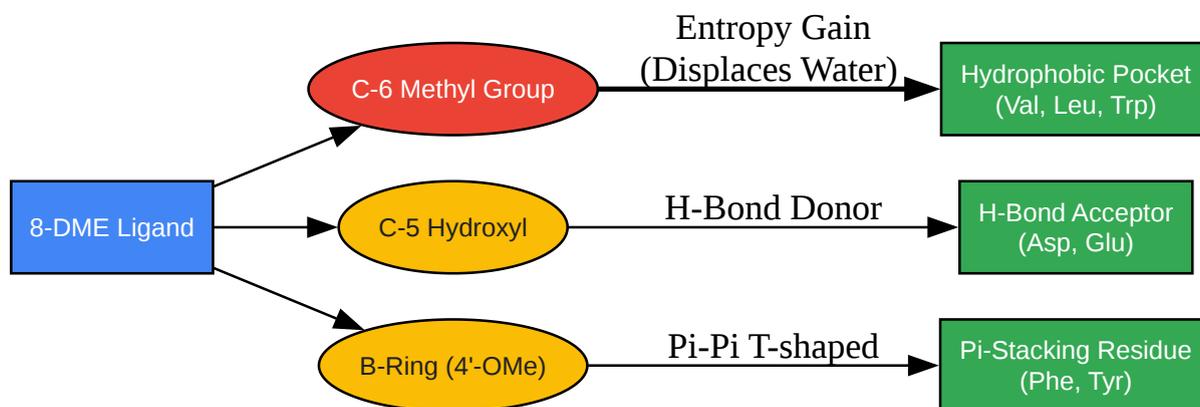
Figure 1: Computational Workflow for 8-DME



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Caption: Figure 1. Integrated computational workflow ensuring structural integrity via DFT and validation via Redocking.

Figure 2: Interaction Logic & "Magic Methyl" Effect



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Caption: Figure 2. Mechanistic interaction map highlighting the critical role of the C-6 methyl group in hydrophobic anchoring.

References

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